Acetylcholine mustard

Description

Historical Context of Acetylcholine (B1216132) Mustard Research

The development of acetylcholine mustard as a specific pharmacological tool took place in the early 1970s. While nitrogen mustards were known earlier, primarily in the context of chemical warfare agents, the synthesis of this compound was tailored for research purposes. britannica.com The goal was to create an affinity label for cholinergic receptors—a molecule that would not only bind to the receptor like the natural ligand, acetylcholine, but would then form a permanent, covalent bond. This would effectively "tag" the receptor, allowing for its isolation and the identification of its binding site.

Early studies established that this compound acts as a potent agonist at both muscarinic and nicotinic acetylcholine receptors. cdnsciencepub.com Researchers quickly recognized its utility as an irreversible antagonist, capable of producing a long-lasting blockade of these receptors. This irreversible action provided a powerful method for studying receptor turnover, receptor protection by other ligands, and the functional consequences of receptor inactivation. The development of radiolabeled versions, such as tritiated this compound ([³H]AChM), further enhanced its utility, enabling precise localization and quantification of the labeled receptors. nih.gov

Academic Significance and Research Utility of this compound

The academic significance of this compound stems from its function as a site-directed, irreversible ligand in the study of the cholinergic system. Its ability to form a covalent bond with its target has been exploited in several key areas of research.

Mechanism of Covalent Modification: this compound's primary research application is the covalent modification of muscarinic acetylcholine receptors (mAChRs). nih.gov After initial, reversible binding to the orthosteric site (the same site that binds acetylcholine), the reactive aziridinium (B1262131) ion of this compound forms a covalent bond with a specific amino acid residue within the receptor. nih.govaspet.org Research has definitively identified this residue as a highly conserved aspartic acid in the third transmembrane helix (TM3) of the receptor, corresponding to position Asp-105 in the m1 mAChR subtype. nih.govresearchgate.net This alkylation permanently blocks the binding site. nih.gov

Receptor Characterization and Affinity Labeling: As a covalent agonist, this compound has been instrumental in the field of affinity labeling. nih.govphysiology.org By using a tritiated form, [³H]AChM, researchers can permanently tag mAChRs. nih.gov This allows for the purification of the receptor protein and the subsequent identification of the exact binding site through techniques like Edman degradation. nih.gov This approach was fundamental in confirming the structure of the acetylcholine binding pocket. nih.gov

Discriminating Competitive and Allosteric Ligands: A particularly powerful application of this compound is its use in distinguishing between different types of receptor ligands. The rate of irreversible receptor inactivation by this compound can be measured in the presence and absence of other test compounds. nih.gov

A competitive ligand , which binds to the same orthosteric site, will protect the receptor from alkylation by this compound, thereby slowing the rate of inactivation. nih.gov

An allosteric modulator , which binds to a different site on the receptor, will affect the inactivation rate in a non-competitive manner. For instance, the allosteric inhibitor gallamine's effect on the inactivation rate reaches a plateau at high concentrations, a hallmark of allosteric interaction. nih.gov

This method provides a clear and quantitative way to determine a ligand's binding site and mechanism of action, a critical aspect of drug discovery and pharmacological research. aspet.orgnih.gov

Enzyme Inhibition: Beyond receptors, this compound and its derivatives also serve as inhibitors of key enzymes in the cholinergic pathway. The aziridinium ion can act as an active-site-directed irreversible inhibitor of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. nih.gov It is also reported to be a potent irreversible inhibitor of high-affinity choline uptake into nerve terminals, which is a critical step for sustaining acetylcholine synthesis. sigmaaldrich.com

Detailed Research Findings

The utility of this compound is demonstrated in numerous studies. The tables below summarize key quantitative findings from research on its interaction with muscarinic receptors.

| Parameter | Value | Description | Source |

|---|---|---|---|

| Half-Maximal Rate Constant (Concentration) | 24 µM | The concentration of this compound at which the rate of receptor inactivation is half of the maximum rate. | nih.gov |

| Maximal Rate Constant | 0.16 min⁻¹ | The maximum rate at which this compound can irreversibly inactivate the M2 receptors under the experimental conditions. | nih.gov |

| Dissociation Constant (Kd) of Aziridinium Ion | 12.3 µM | A measure of the reversible binding affinity of the reactive aziridinium ion for the M2 receptor before covalent modification occurs. | nih.gov |

| Parameter | Value | Description | Source |

|---|---|---|---|

| Reversible Complex Affinity (pKD) | 3.93 | The negative logarithm of the dissociation constant for the initial, reversible complex formed between the aziridinium ion and the M1 receptor. | aspet.org |

| Half-Time of Covalent Complex Formation | ~6.3 min | The time required for half of the reversibly bound receptors to convert to a permanent, covalent complex. | aspet.org |

Structure

3D Structure

Properties

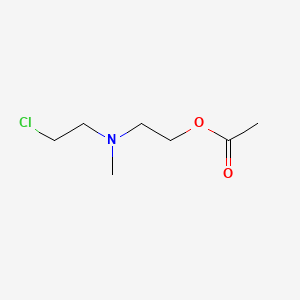

IUPAC Name |

2-[2-chloroethyl(methyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZICNJLDEMDMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189902 | |

| Record name | Acetylcholine mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36375-30-1 | |

| Record name | Acetylcholine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reactive Intermediate Formation

Classical and Modified Synthesis Pathways of Acetylcholine (B1216132) Mustard

The synthesis of acetylcholine mustard, a significant compound in neurochemical research, has been described through various pathways since its initial development. These methods primarily revolve around the creation of a 2-chloroethylamino moiety attached to an acetylcholine-like structure.

Early Synthetic Descriptions (Jackson and Hirst, Hanby and Rydon)

Initial reports on the synthesis of this compound and related nitrogen mustards date back to the mid-20th century. The work of Hanby and Rydon in 1947 is cited as one of the earliest descriptions of the synthesis of this compound, alongside toxicological studies. lookchem.com These early methods laid the groundwork for future refinements.

Later, in 1972, Jackson and Hirst detailed a synthetic route that has become a classical reference for producing this compound. Their method, often used with subsequent modifications, provides a reliable pathway to the compound. These foundational descriptions established the core chemical steps necessary for its creation. lookchem.com

N-Methyldiethanolamine as Precursor and Acetylation

Modern and modified syntheses of this compound commonly begin with the precursor N-methyldiethanolamine. wikipedia.org This starting material is a bifunctional molecule, possessing both tertiary amine and dual alcohol functional groups. wikipedia.org The first key step in the synthesis is the acetylation of one of the hydroxyl groups. This is typically achieved using acetic anhydride. The reaction selectively forms N-methyl-N-(2-ethanol)-2-aminoethylacetate, converting one of the alcohol groups into an acetate (B1210297) ester, a crucial feature of the final molecule's structure.

Chlorination Reactions in Synthesis

Following acetylation, the remaining hydroxyl group on the N-methyl-N-(2-ethanol)-2-aminoethylacetate intermediate must be converted to a chloride. This is a critical chlorination step that forms the reactive "mustard" moiety of the molecule. A common method for this transformation is the use of thionyl chloride (SOCl₂) as the chlorinating agent, often in a solvent such as chloroform (B151607) (CHCl₃). This reaction replaces the hydroxyl group with a chlorine atom, yielding the final product, this compound. The volatiles from the reaction are typically removed under reduced pressure to isolate the compound.

Formation and Characterization of the Aziridinium (B1262131) Ion

A defining characteristic of this compound is its ability to form a highly reactive cyclic intermediate in solution. This intermediate, an aziridinium ion, is responsible for the compound's characteristic chemical reactivity.

Intramolecular Cyclization in Polar Solvents

In polar solvents, such as water or physiological buffers, this compound undergoes a spontaneous intramolecular cyclization. lookchem.com The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This attack displaces the chloride ion and results in the formation of a strained, three-membered ring containing the positively charged nitrogen atom. This cyclic structure is the highly reactive aziridinium ion. lookchem.com The formation of this ion is a critical activation step that enhances the compound's alkylating ability.

Temperature Dependence and Rate Constants of Aziridinium Ion Formation

The rate of aziridinium ion formation is highly dependent on temperature. The cyclization process is significantly inhibited at low temperatures. For instance, at 0°C, there is minimal detectable formation of the aziridinium ion, which allows the parent this compound to be handled in solution without significant degradation.

Conversely, at physiological temperatures, the reaction proceeds at a measurable rate. Studies conducted at 37°C have provided specific kinetic data for this transformation. The rate constant for the formation of the aziridinium ion from a 2 mM solution of this compound has been measured to be approximately 0.18 min⁻¹. The subsequent decay or hydrolysis of the formed ion occurs more slowly, with a reported rate constant of 0.0045 min⁻¹. Under these conditions, the concentration of the aziridinium ion reaches its peak approximately 21 minutes after the parent compound is dissolved.

Table 1: Kinetic Parameters of Aziridinium Ion Formation from this compound

| Parameter | Value | Conditions |

| Formation Rate Constant (k₁) | 0.18 ± 0.028 min⁻¹ | 2 mM this compound, 37°C |

| Decay Rate Constant (k₂) | 0.0045 ± 0.0021 min⁻¹ | 2 mM this compound, 37°C |

| Time to Peak Concentration | ~21 minutes | 2 mM this compound, 37°C |

| Formation at Low Temperature | Minimal / Inhibited | 0°C |

Quantitative Measurement of Aziridinium Ion Formation via Thiosulfate (B1220275) Reaction

The formation of the reactive aziridinium ion from this compound is a critical step that precedes its alkylating activity. A widely used and effective method for quantitatively measuring the concentration of this transient intermediate involves its reaction with sodium thiosulfate. dtic.mil This method leverages the high reactivity of the strained aziridinium ring towards strong nucleophiles like the thiosulfate anion (S₂O₃²⁻).

The principle of this assay is based on thiosulfate's ability to rapidly and quantitatively form a stable, covalent adduct with the aziridinium ion. nih.govdtic.mil This reaction effectively "traps" the electrophilic intermediate, preventing it from reacting with other nucleophiles, such as water or biological macromolecules. By measuring the consumption of thiosulfate or the formation of the adduct, the concentration of the aziridinium ion can be determined over time. This technique is crucial for studying the kinetics of both the formation and the subsequent hydrolysis of the aziridinium ion. dtic.mil

The reaction with thiosulfate is a first-order process and is typically complete within minutes. nih.gov This allows for its use as a "stopping solution" in kinetic experiments designed to measure the rate of receptor alkylation by this compound. In such experimental setups, the reaction between the mustard and its biological target is allowed to proceed for a specific duration, after which an excess of sodium thiosulfate is added to quench any remaining, unreacted aziridinium ions. nih.govresearchgate.net

Research findings demonstrate that this method can be used to monitor the entire time course of the aziridinium ion concentration. For instance, in studies with mustard compounds, the concentration of the aziridinium ion is observed to rise to a maximum level before decaying due to hydrolysis. dtic.mil The rate constants for both the cyclization (formation) and hydrolysis (decay) of the aziridinium ion can be calculated from this data.

Research Findings on Aziridinium Ion Kinetics Using Thiosulfate Trapping

The following table illustrates the typical time-course data that can be obtained for a nitrogen mustard, showing the formation and subsequent decay of the aziridinium ion as a percentage of the initial parent mustard concentration, measured via the thiosulfate reaction method.

| Time (minutes) | Aziridinium Ion Concentration (% of Initial Mustard) | Reaction Phase |

|---|---|---|

| 0 | 0 | Start of Reaction |

| 5 | 15 | Formation |

| 10 | 25 | Formation |

| 15 | 28 | Peak Concentration |

| 30 | 20 | Decay/Hydrolysis |

| 60 | 10 | Decay/Hydrolysis |

This table is a representative example based on data described for mustard compounds where the maximum aziridinium ion concentration reached was 28% of the parent compound. dtic.mil

Kinetic Parameters of the Thiosulfate Reaction

The reaction between the aziridinium ion and thiosulfate is characterized by its rapid kinetics, making it an ideal quenching agent.

| Parameter | Value / Description | Source |

|---|---|---|

| Reaction Type | Nucleophilic addition / Ring-opening | nih.govdtic.mil |

| Reaction Order | First-order with respect to the aziridinium ion | nih.gov |

| Completion Time | Approximately 15 minutes for complete reaction | nih.gov |

| Application | Quantitative trapping agent; reaction stopper in kinetic assays | dtic.milnih.gov |

Molecular Mechanisms of Action

General Alkylating Activity and Nucleophilic Site Interactions

The alkylating capability of acetylcholine (B1216132) mustard is not inherent in its initial form but arises from an intramolecular cyclization reaction that occurs in aqueous physiological environments. The 2-chloroethylamino group undergoes a transformation to form a highly reactive and unstable intermediate, a cyclic aziridinium (B1262131) ion. smolecule.comcdnsciencepub.com This three-membered ring is strained and electrophilic, making it highly susceptible to attack by nucleophiles.

This aziridinium ion is the key active species responsible for the compound's pharmacological and toxicological profile. smolecule.comwikipedia.org It readily reacts with a variety of nucleophilic sites present in biological systems. These sites are typically atoms with lone pairs of electrons, such as nitrogen, oxygen, and sulfur, which are found in the side chains of amino acids within proteins and in the bases of nucleic acids. Research has shown that nitrogen mustards, the class of compounds to which acetylcholine mustard belongs, can form stable adducts with nucleophilic amino acid residues like histidine and lysine (B10760008) on proteins such as human serum albumin and hemoglobin. fiu.edu The interaction is not limited to proteins; other biological macromolecules possessing nucleophilic centers are also potential targets for alkylation. For instance, the thiosulfate (B1220275) ion can inhibit the activity of the this compound-derived aziridinium ion, demonstrating its reactivity with sulfur-containing nucleophiles. cdnsciencepub.com

The formation of the aziridinium ion structurally resembles acetylcholine, which allows it to be recognized by cholinergic systems. cdnsciencepub.com However, its subsequent reactivity leads to effects that are distinct from the reversible binding of the natural neurotransmitter.

Table 1: Key Molecular Interactions of this compound

| Interacting Species | Type of Interaction | Significance |

|---|---|---|

| Water (Aqueous Solution) | Intramolecular Cyclization | Forms the reactive aziridinium ion intermediate. smolecule.comcdnsciencepub.com |

| Nucleophilic Amino Acids (e.g., Aspartate, Histidine, Lysine) | Nucleophilic Attack / Alkylation | Leads to covalent bond formation with proteins. nih.govfiu.edu |

| Muscarinic Acetylcholine Receptors | Irreversible Binding / Alkylation | Causes prolonged receptor blockade or activation. nih.govsmolecule.com |

Covalent Bond Formation with Biological Macromolecules

The most extensively studied interaction of this compound is its covalent modification of muscarinic acetylcholine receptors. nih.govnih.gov As an analog of acetylcholine, the aziridinium ion of this compound has an affinity for the agonist binding site on these receptors. nih.gov Once positioned within the binding pocket, its electrophilic nature facilitates a reaction with a nearby nucleophilic amino acid residue, resulting in the formation of a stable, covalent bond. researchgate.net

Specific research has unequivocally identified a key site of this covalent attachment. Studies using radiolabeled this compound ([³H]AChM) on purified muscarinic receptors from rat forebrain demonstrated that the label becomes attached to a specific aspartic acid residue. nih.gov Through Edman degradation, this site was pinpointed as the conserved aspartic acid in the third transmembrane helix of the receptor, corresponding to Asp-105 in the m1 muscarinic receptor sequence. nih.gov This covalent linkage effectively results in irreversible blockade of the receptor's binding site. nih.gov The bond formed between the mustard and the receptor is susceptible to cleavage by hydroxylamine. nih.gov

The irreversible nature of this binding has been utilized as a powerful tool in pharmacological research to study receptor structure and function. nih.govresearchgate.net By measuring the rate of receptor inactivation by this compound in the presence of other ligands, researchers can determine whether these ligands bind competitively to the same site (the orthosteric site) or to a different, allosteric site. nih.govresearchgate.net For example, competitive antagonists protect the receptor from alkylation by this compound, whereas allosteric modulators may have partial or no protective effect. nih.gov This methodology provides critical insights into the complex mechanisms of drug-receptor interactions. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Atropine (B194438) |

| Aziridinium ion |

| Ethylcholine mustard |

| Histamine |

| Human serum albumin |

| Hydroxylamine |

| Lysine |

| Mepyramine |

| Methyl-2-acetoxyethyl-2'-chloroethylamine |

| N-methyl-N-(2-acetoxyethyl)aziridinium |

| Pilocarpine (B147212) |

| Thiosulfate |

Interactions with Cholinergic System Components

Acetylcholinesterase (AChE) Inhibition

Acetylcholine (B1216132) mustard acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. nih.govnih.gov This inhibition is a critical aspect of its mechanism of action.

The primary mechanism of AChE inhibition by acetylcholine mustard involves the irreversible alkylation of the enzyme's active site. deepdyve.com In an aqueous solution, this compound forms a highly reactive aziridinium (B1262131) ion. This cation, bearing a structural resemblance to the quaternary ammonium (B1175870) group of acetylcholine, is drawn to the anionic site of the AChE active center. acs.org

The active site of AChE contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. wikipedia.org While typical substrates like acetylcholine are hydrolyzed, the aziridinium ion derived from this compound forms a stable, covalent bond with a nucleophilic group within the active site, likely the serine residue. wikipedia.org This process, known as alkylation, effectively renders the enzyme non-functional. deepdyve.com Studies with other alkylating agents have shown that such reactions can occur on the periphery of the active site as well. deepdyve.com This irreversible binding prevents the enzyme from breaking down acetylcholine. wikipedia.orgusna.edu

Comparative studies of the hydrolysis of acetylcholine and this compound by AChE reveal significant differences in their kinetics. Research indicates that both substrates exhibit similar affinities for the enzyme, suggesting they bind to the active site with comparable ease. nih.gov However, the maximum velocity (Vmax) of hydrolysis for this compound is markedly lower than that for acetylcholine. nih.gov This reduced rate of enzymatic processing is a key indicator of the compound's ability to inactivate AChE. nih.gov

Table 1: Comparative Hydrolysis Kinetics of Acetylcholine and this compound by Acetylcholinesterase

| Substrate | Affinity for AChE | Maximum Hydrolysis Velocity (Vmax) |

|---|---|---|

| Acetylcholine | Similar to this compound | High |

| This compound | Similar to Acetylcholine | Significantly Lower |

Source: Journal of Pharmaceutical Sciences, 1975 nih.gov

The irreversible inhibition of AChE by this compound leads to a significant accumulation of acetylcholine in the synaptic cleft. nih.govclevelandclinic.org Normally, AChE rapidly breaks down acetylcholine, terminating the signal and allowing the postsynaptic neuron or muscle cell to repolarize. tmc.edu When AChE is inactivated, this degradation process is halted. usna.edu

As a result, acetylcholine released from the presynaptic terminal persists in the synapse for a prolonged period, leading to continuous stimulation of postsynaptic acetylcholine receptors. nih.govtmc.edu This overstimulation disrupts normal synaptic function, leading to a state of sustained depolarization and paralysis of the affected muscles or neurons. wikipedia.orgusna.edu This mechanism is a hallmark of nerve agents and certain insecticides that also act as irreversible AChE inhibitors. wikipedia.orgusna.edu The accumulation of acetylcholine is the direct physiological consequence of the enzyme's inactivation. nih.gov

Comparison of Hydrolysis Kinetics with Acetylcholine [2, 24]

Muscarinic Acetylcholine Receptor (mAChR) Interactions

This compound also interacts directly with muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors that mediate many of the effects of acetylcholine in the central and peripheral nervous systems.

Similar to its interaction with AChE, this compound binds irreversibly to muscarinic receptors. acs.orgnih.gov The reactive aziridinium ion of this compound targets a highly conserved aspartic acid residue (Asp-105 in the m1 subtype) located in the third transmembrane helix of the receptor. acs.orgnih.gov This aspartate residue is a key component of the ligand-binding site. nih.gov

The covalent bond formed between the aziridinium ion and the aspartate residue results in the alkylation of the receptor, leading to its permanent inactivation. nih.govweizmann.ac.il This irreversible binding has been demonstrated through the inhibition of the binding of other radiolabeled muscarinic receptor ligands. nih.gov Mutagenesis studies, where the critical aspartic acid is replaced, have confirmed its importance in the alkylation process by significantly reducing the rate of receptor inactivation by this compound. acs.org

Interestingly, before it permanently blocks the receptor, the aziridinium ion of this compound exhibits agonist activity. nih.govnih.gov This means that upon initial binding to the muscarinic receptor, it activates the receptor and elicits a physiological response, similar to acetylcholine itself. nih.gov

However, this initial agonist effect is transient. Following the initial activation, the reactive moiety of this compound proceeds to form a covalent bond with the receptor, leading to the irreversible blockade. nih.gov This dual action of initial agonism followed by permanent antagonism is a distinct characteristic of this compound's interaction with muscarinic receptors. Once the receptor is alkylated, it is no longer available to be activated by acetylcholine or other muscarinic agonists, effectively silencing that receptor's signaling pathway. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Carbachol (B1668302) |

| Choline (B1196258) |

| Choline mustard |

| N-2-chloroethyl-N-methyl-2-acetoxyethylamine |

| Propylbenzilylcholine mustard |

| Tetramethylammonium |

| [3H]N-methylscopolamine |

Characterization of Receptor Alkylation Kinetics

The interaction of this compound with muscarinic receptors is a two-step process. Initially, the reactive aziridinium ion of this compound forms a reversible complex with the receptor. This is followed by a slower, rate-limiting step where a covalent bond is formed, leading to irreversible receptor alkylation. nih.gov This process causes a time-dependent and concentration-dependent loss of binding sites for other ligands. nih.govnih.gov

Studies on the M2 muscarinic receptor expressed in Chinese hamster ovary (CHO) cells have shown that this compound causes a first-order loss of [3H]N-methylscopolamine ([3H]NMS) binding. nih.govnih.gov The maximal rate constant for this inactivation was determined to be 0.16 min⁻¹, with a half-maximal rate occurring at a concentration of 24 µM. nih.govnih.gov At 0°C, where covalent binding is minimal, the dissociation constant (Kd) of the aziridinium ion was estimated to be 12.3 µM. nih.govnih.gov

Similarly, investigations on the M1 muscarinic receptor have revealed a comparable two-step model. The aziridinium ion first forms a reversible complex with a pKD of 3.93, which then converts to a covalent complex with a half-time of approximately 6.3 minutes. aspet.org These kinetic parameters provide a quantitative framework for understanding the covalent interaction of this compound with muscarinic receptors.

Table 1: Kinetic Parameters of this compound Interaction with Muscarinic Receptors

| Receptor Subtype | Parameter | Value | Reference |

|---|---|---|---|

| M2 | Maximal Rate Constant (k_inact) | 0.16 min⁻¹ | nih.govnih.gov |

| M2 | Half-maximal Rate Concentration (K_app) | 24 µM | nih.govnih.gov |

| M2 | Dissociation Constant (Kd) of Aziridinium Ion (at 0°C) | 12.3 µM | nih.govnih.gov |

| M1 | pKD of Reversible Complex | 3.93 | aspet.org |

| M1 | Half-time of Covalent Complex Formation | ~6.3 min | aspet.org |

Orthosteric Site Alkylation and Ligand Binding Dynamics

The irreversible nature of this compound binding makes it an invaluable probe for studying the orthosteric binding site of muscarinic receptors, the primary binding site for the endogenous neurotransmitter acetylcholine.

Research has definitively identified a conserved aspartic acid residue in the third transmembrane helix (TM3) of muscarinic receptors as the primary site of alkylation by this compound. nih.govacnp.org In the m1 muscarinic receptor sequence, this corresponds to Asp-105. nih.gov Peptide mapping and sequencing studies have shown that [3H]this compound covalently attaches to this specific aspartic acid. nih.govacnp.org This residue's carboxyl group provides the crucial negative charge for the initial electrostatic interaction with the positively charged amine group of acetylcholine and other muscarinic ligands. acnp.org The Ballesteros-Weinstein numbering scheme, a standardized system for G protein-coupled receptors, designates this residue as Asp 3.32. researchgate.netnih.gov

Site-directed mutagenesis studies have further solidified the role of these conserved aspartic acid residues. Mutation of the highly conserved aspartic acid in TM3 (D3.32) to a neutral asparagine residue in M1 and M2 receptors significantly reduces the rate constant for receptor alkylation by this compound. researchgate.netnih.gov This finding is consistent with D3.32 being the primary site of covalent modification. researchgate.net

Interestingly, another conserved aspartic acid in the second transmembrane helix (D2.50) also plays a role in ligand binding and alkylation. Mutating D2.50 to asparagine (D2.50N) was found to moderately increase the affinity of the this compound aziridinium ion for M2, M3, and M4 receptors with little effect on the alkylation rate constant. nih.gov However, when both D2.50 and D3.32 were mutated (D2.50N/D3.32N), the rate of alkylation by another nitrogen mustard analog was substantially reduced. nih.gov This suggests a complex interplay between these two aspartic acid residues in the binding and covalent modification of the receptor by this compound and its analogs, possibly indicating that alkylation can occur at more than one site. nih.gov

Table 2: Impact of Aspartic Acid Mutations on this compound Interaction

| Receptor/Mutant | Mutation | Effect on this compound Interaction | Reference |

|---|---|---|---|

| M1, M2 | D3.32N | Greatly reduced rate constant for receptor alkylation. | researchgate.netnih.gov |

| M2, M3, M4 | D2.50N | Moderately increased affinity of the aziridinium ion; little effect on alkylation rate. | nih.gov |

| M1-M4 | D2.50N/D3.32N | Substantially reduced alkylation rate by some nitrogen mustard analogs. | nih.gov |

Identification of Binding Site Aspartate Residues (e.g., Asp-105, Asp 3.32) [7, 12, 14]

Allosteric Modulation Studies

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, influencing the binding and/or efficacy of orthosteric ligands. This compound has proven to be a powerful tool for identifying and characterizing allosteric interactions at muscarinic receptors.

The kinetics of receptor alkylation by this compound can effectively differentiate between competitive and allosteric inhibitors. nih.govnih.govnih.gov A competitive inhibitor, which binds to the same orthosteric site as this compound, will progressively slow down the rate of alkylation as its concentration increases, eventually stopping it completely at saturating concentrations. nih.govnih.gov In contrast, an allosteric inhibitor, binding to a different site, will also slow the alkylation rate, but this inhibition will reach a plateau at high concentrations, never completely preventing the alkylation of the orthosteric site. nih.govnih.gov This method provides a clear and powerful means to distinguish between these two modes of inhibition. nih.govnih.gov

Studies utilizing this kinetic approach have provided clear evidence for the allosteric nature of certain ligands. For instance, at the M2 muscarinic receptor, the classic competitive antagonist N-methylscopolamine and the agonist McN-A-343 both competitively slowed the rate of alkylation by this compound. nih.govnih.gov In contrast, the inhibitory effect of gallamine (B1195388) on alkylation reached a plateau at high concentrations, a hallmark of allosteric inhibition. nih.govnih.gov Interestingly, another compound, WIN 51708, had no effect on the rate of receptor alkylation, indicating it does not interact with the orthosteric site or the allosteric site in a way that affects this compound binding. nih.govnih.gov Similar findings have been observed at the M1 receptor, where gallamine's inhibition of alkylation was consistent with an allosteric mechanism. aspet.org

Table 3: Effect of Various Ligands on M2 Receptor Alkylation by this compound

| Ligand | Type of Inhibition | Effect on Alkylation Rate | Reference |

|---|---|---|---|

| N-methylscopolamine | Competitive | Competitively slowed | nih.govnih.gov |

| McN-A-343 | Competitive | Competitively slowed | nih.govnih.gov |

| Gallamine | Allosteric | Inhibition reached a plateau at high concentrations | nih.govnih.gov |

| WIN 51708 | None | No effect | nih.govnih.gov |

Discriminating Competitive vs. Allosteric Inhibition Using Alkylation Rates [3, 5, 12]

Subtype-Specific Interactions (M1, M2, M3, M4)

This compound (AChM), particularly its reactive aziridinium ion, demonstrates notable interactions with muscarinic acetylcholine receptors (mAChRs). Research has focused significantly on the M2 subtype, but insights into M1 interactions are also available.

M1 Receptor: The kinetics of the interaction between the aziridinium ion of this compound and the M1 muscarinic receptor have been studied. These investigations suggest a two-step model where the ion first establishes a reversible complex with the receptor, which then transitions to a covalent complex. aspet.org The reversible complex is characterized by a pKD of 3.93, and the conversion to a covalent bond has a half-time of approximately 6.3 minutes. aspet.org

M2 Receptor: Extensive research has been conducted on the interaction of AChM with the human M2 muscarinic receptor. nih.gov AChM induces a concentration-dependent, first-order loss of binding capacity for the muscarinic radioligand [3H]N-methylscopolamine ([3H]NMS) at 37°C. nih.gov The maximal rate constant for this inactivation is 0.16 min⁻¹, with the half-maximal rate occurring at an AChM concentration of 24 µM. nih.gov The interaction is covalent, as AChM alkylates the receptor, leading to a persistent blockade. nih.gov The effects of various ligands on this alkylation process have been used to distinguish between competitive and allosteric mechanisms. For instance, the orthosteric antagonist N-methylscopolamine and the agonist McN-A-343 competitively slow the rate of alkylation. nih.gov In contrast, the allosteric modulator gallamine provides only partial protection, indicating its binding to a site distinct from the orthosteric pocket. nih.gov

While direct, detailed studies on this compound's interactions with M3 and M4 receptors are less prominent in the provided literature, the characterization of M2 and M4 receptors shows they preferentially couple to Gi/Go proteins, whereas M1 and M3 subtypes couple to Gq/G11 proteins. nih.govacnp.org This fundamental difference in signaling pathways often underlies differential pharmacology among subtypes.

Radioligand Binding Assays in Receptor Interaction Studies

Radioligand binding assays are a cornerstone technique for investigating the interactions between this compound and muscarinic receptors. nih.gov These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the receptor, allowing for the quantification of available binding sites.

In studies of the M2 receptor, the tritiated muscarinic antagonist [³H]N-methylscopolamine ([³H]NMS) is commonly employed. nih.gov Treatment of cell homogenates expressing human M2 receptors with AChM results in a quantifiable decrease in the binding capacity of [³H]NMS, confirming that AChM covalently modifies the receptor's binding site. nih.gov For example, treating homogenates with 10 µM AChM for four minutes at 37°C reduced the binding capacity to 50% of the control value, without affecting the binding affinity of the remaining receptors for [³H]NMS. nih.gov

Kinetic studies using this method have determined key parameters of AChM's action. The rate of receptor alkylation can be measured, and from this, the dissociation constant (KD) of the initial reversible binding step can be estimated. nih.gov Furthermore, these assays are instrumental in studying allosterism. By measuring how different unlabeled compounds (allosteric modulators) affect the rate of irreversible alkylation by AChM, researchers can differentiate between ligands that bind competitively at the orthosteric site and those that bind to a separate, allosteric site. nih.gov

Competitive binding experiments can also be performed under conditions where the covalent reaction is negligible, such as at 0°C. nih.gov At this temperature, the rate of alkylation by the AChM aziridinium ion is minimal, allowing for the determination of its equilibrium dissociation constant through standard competition with [³H]NMS. nih.gov Such experiments estimated the dissociation constant of the AChM aziridinium ion to be 12.3 µM for the M2 receptor. nih.gov

Table 1: Kinetic Parameters of this compound (AChM) Interaction with M2 Muscarinic Receptor Data derived from radioligand binding assays with [³H]N-methylscopolamine.

| Parameter | Value | Conditions | Source |

| Maximal Rate Constant (kmax) | 0.16 min⁻¹ | 37°C | nih.gov |

| Half-Maximal Rate Concentration | 24 µM | 37°C | nih.gov |

| Dissociation Constant (KD) of Aziridinium Ion | 12.3 µM | 0°C (negligible alkylation) | nih.gov |

| Binding Capacity Reduction | ~50% | 10 µM AChM for 4 min at 37°C | nih.gov |

Nicotinic Acetylcholine Receptor (nAChR) Interactions

In addition to its effects on muscarinic receptors, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels fundamental to synaptic transmission in the nervous system and at the neuromuscular junction. nih.govwikipedia.org Early comparative studies noted that this compound affects both muscarinic and nicotinic receptors. nih.gov More specific research using [3H]this compound has helped to identify residues within the cation-binding subsite of the nAChR, indicating a direct interaction. xenbase.org The binding sites for acetylcholine on nAChRs are known to contain negatively charged amino acid residues that interact with the positively charged quaternary ammonium group of the neurotransmitter, a feature shared by this compound. nih.gov

High-Affinity Choline Transporter Inhibition

This compound is a potent and specific inhibitor of the high-affinity choline transporter (CHT), a critical component for recycling choline for acetylcholine synthesis in presynaptic nerve terminals. nih.govnih.gov

The active form of this compound, its aziridinium ion, binds irreversibly to the high-affinity choline carrier. nih.govnih.gov This covalent binding leads to a persistent inactivation of the transporter. nih.gov The compound shows marked selectivity for the sodium-dependent, high-affinity transporter over the low-affinity choline uptake system. nih.gov Its specificity for the choline carrier is further highlighted by its lack of inhibition on the uptake of other neurotransmitters like 5-hydroxytryptamine, noradrenaline, or gamma-aminobutyric acid. nih.gov This irreversible and selective blockade makes choline mustard and its analogs valuable tools for probing the function and regulation of the high-affinity choline transport system. nih.govnih.gov

The irreversible binding of the this compound aziridinium ion to the CHT has a direct and significant impact on the uptake of choline into cholinergic nerve terminals. nih.gov Studies using rat brain synaptosomes demonstrated that the mustard analog is itself transported by the high-affinity choline carrier, but at a much lower rate than choline. nih.gov The uptake of the [3H]choline mustard aziridinium ion was found to be only 20% of that of [3H]choline after a 5-minute incubation, a figure that drops to about 10% after 30 minutes. nih.gov This decrease is attributed to the progressive and irreversible inactivation of the transporters as the mustard covalently binds to them. nih.gov

Despite the difference in transport velocity, the apparent binding affinity (Km) of the choline carrier for the choline mustard aziridinium ion (2.14 µM) is not significantly different from its affinity for choline (1.44 µM). nih.gov This indicates that the mustard is recognized effectively by the transporter's binding site, but its subsequent transport is slow, and it ultimately inactivates the carrier. nih.gov The primary impact of this interaction is a significant reduction in the capacity of the nerve terminal to take up choline, thereby limiting the substrate available for acetylcholine synthesis. nih.govnih.gov

Table 2: Comparison of High-Affinity Transport into Rat Brain Synaptosomes Data reflects the interaction of choline and the choline mustard aziridinium ion with the high-affinity choline transporter.

| Parameter | [³H]Choline | [³H]Choline Mustard Aziridinium Ion | Source |

| Apparent Affinity (Km) | 1.44 ± 0.15 µM | 2.14 ± 0.80 µM | nih.gov |

| Maximal Velocity (Vmax) at 5 min | 100% (Reference) | 19.5% of Choline Vmax | nih.gov |

| Maximal Velocity (Vmax) at 30 min | 100% (Reference) | 10.6% of Choline Vmax | nih.gov |

| Uptake after 5 min | 100% (Reference) | 20% of Choline Uptake | nih.gov |

Irreversible Binding to Choline Carrier [10, 19, 32]

Choline Acetyltransferase (ChAT) Interactions

Choline acetyltransferase (ChAT) is the enzyme responsible for synthesizing acetylcholine from choline and acetyl coenzyme A. sigmaaldrich.comresearchgate.net Research has shown that the choline mustard aziridinium ion acts as both a substrate and an inhibitor of ChAT. nih.govnih.gov

Inhibition of Enzyme Activitydrugbank.comsmolecule.com

This compound is a reactive analog of acetylcholine that exerts significant inhibitory effects on key enzymes within the cholinergic system. Its primary mechanism of action involves the formation of a highly reactive aziridinium ion, which can then form covalent bonds with nucleophilic sites on enzymes, leading to irreversible inhibition. researchgate.net

The primary targets of this compound's inhibitory action are choline acetyltransferase (ChAT) and acetylcholinesterase (AChE). Choline acetyltransferase is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. williams.edunih.gov this compound acts as a potent, irreversible inhibitor of ChAT. williams.edu This inhibition disrupts the normal production of acetylcholine, leading to a depletion of this critical neurotransmitter. The aziridinium ion of this compound is also transported into nerve terminals, where it can directly inactivate ChAT. williams.edu

Acetylcholinesterase is the enzyme that catalyzes the hydrolysis of acetylcholine, terminating its action at the synapse. mpg.defrontiersin.org While this compound can be hydrolyzed by AChE, it does so at a much slower rate than acetylcholine itself. researchgate.net More importantly, the reactive aziridinium ion derived from this compound can act as an alkylating agent, reacting with the enzyme and causing its inactivation. researchgate.net This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. drugbank.comnih.gov The interaction is complex, with studies indicating that this compound has a similar affinity for acetylcholinesterase as acetylcholine but a significantly lower maximum velocity of hydrolysis. researchgate.net

The inhibitory effects of this compound and related compounds on cholinergic enzymes are summarized in the table below.

| Enzyme | Compound | Type of Inhibition | Mechanism |

| Choline Acetyltransferase (ChAT) | This compound Aziridinium Ion | Irreversible | Alkylation of the enzyme, leading to loss of activity. williams.edu |

| Acetylcholinesterase (AChE) | This compound | Substrate/Inhibitor | Slower hydrolysis compared to acetylcholine; potential for irreversible inhibition via alkylation. researchgate.net |

| High-Affinity Choline Uptake | Choline Mustard Aziridinium Ion | Irreversible | Alkylation of the choline carrier protein. caldic.com |

Comparative Studies with Structural Analogs and Derivatives

Nitrogen Mustard Analogues of Acetylcholine (B1216132)

Nitrogen mustards are a class of compounds containing a chloroethylamine functional group. When incorporated into a molecule resembling acetylcholine, they can act as highly specific alkylating agents within the cholinergic system. The general mechanism involves the intramolecular cyclization of the β-chloroethylamine side chain to form a highly reactive and unstable aziridinium (B1262131) ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic groups on biological macromolecules, such as proteins, forming a stable, covalent bond. This process leads to the irreversible inactivation of the target protein. The specificity of these compounds is conferred by the acetylcholine-like portion of the molecule, which directs the agent to a particular cholinergic target.

Acetylmonoethylcholine (AMECh) is a structural analog of acetylcholine where one of the methyl groups on the quaternary nitrogen is replaced by an ethyl group. It is considered a "false transmitter." researchgate.net When its mustard derivative, acetylmonoethylcholine mustard, is introduced, it can be taken up by cholinergic nerve terminals. Once inside, it can be acetylated by choline (B1196258) acetyltransferase (ChAT) to form the acetylated mustard derivative.

Research has shown that related compounds, like Acetylethylcholine (B12683464) mustard hydrochloride (also known as Acetyl-AF64), act as inhibitors of choline acetyl-transferase and are irreversible ligands for the high-affinity choline transport system. medchemexpress.com False transmitters like AMECh are typically partial agonists at cholinergic receptors, exhibiting lower efficacy compared to acetylcholine itself. researchgate.net

The compound commonly referred to as AF64A is a potent and selective cholinotoxin. nih.gov AF64A is the aziridinium ion generated from its precursor, which is often cited as acetylcholine mustard or monoethylcholine (B82246) mustard. nih.govnih.gov The nomenclature can be complex, but the active species is the ethylcholine mustard aziridinium ion. medchemexpress.com

AF64A exerts its neurotoxic effects by targeting the high-affinity choline transport (HAChT) system, which is crucial for supplying choline for acetylcholine synthesis in cholinergic neurons. medchemexpress.com By irreversibly alkylating and inactivating the choline transporter, AF64A selectively impairs and ultimately eliminates vulnerable cholinergic neurons. nih.govcambridge.org This selectivity makes AF64A a widely used tool in neuroscience research to create animal models of cholinergic hypofunction, mimicking conditions like Alzheimer's disease. nih.govcambridge.org The mechanism of action is believed to involve the disruption of essential cellular processes, including protein and DNA synthesis, which is characteristic of nitrogen mustard compounds. nih.gov

Choline mustard is a direct analogue of choline, featuring a β-chloroethyl group that enables it to form an aziridinium ion (ChM Az). researchgate.net Like AF64A, it is an irreversible inhibitor that targets the choline transport system. cdnsciencepub.com

Comparative studies have been conducted to assess the potency of choline mustard relative to its acetylated counterpart. Research using synaptosomes from rat brains demonstrated that both choline mustard aziridinium ion and this compound aziridinium ion inhibit high- and low-affinity choline transport. cdnsciencepub.com However, the choline mustard aziridinium ion was found to be a more potent inhibitor of this transport system than the this compound analogue. cdnsciencepub.com This suggests that the presence of the acetyl group slightly diminishes the compound's inhibitory effect on the choline transporter.

Monoethylcholine mustard is the direct precursor to the active neurotoxin AF64A. nih.gov Upon introduction into a physiological environment (optimally at pH 7.3), the monoethylcholine mustard precursor undergoes hydrolysis and cyclization to form the monoethylcholine aziridinium ion, which is the entity known as AF64A. nih.gov

The toxic effects of AF64A are highly selective for cholinergic neurons due to its structural similarity to choline, which gives it a high affinity for the choline transporter. nih.govcambridge.org Once transported into the neuron, it irreversibly binds to and inactivates the transporter, leading to a depletion of acetylcholine and subsequent cell death. nih.gov Its long-lasting effects have been demonstrated in studies where it was shown to prevent the sharpening of the retinotectal projection by eliminating the necessary cholinergic fibers. cambridge.org

| Compound | Precursor/Active Form | Primary Target | Effect |

| AF64A | Precursor: Monoethylcholine Mustard | High-Affinity Choline Transporter (HAChT) | Irreversible inhibition, selective cholinotoxicity |

| Active Form: Monoethylcholine Aziridinium Ion |

Benzilylcholine mustard (BzChM) is another alkylating agent that is structurally related to acetylcholine. However, the presence of a bulky benzilate group in place of the simple acetyl group dramatically changes its pharmacological profile. Instead of targeting the choline transporter, benzilylcholine mustard is a potent and irreversible antagonist of muscarinic acetylcholine receptors (mAChRs). cdnsciencepub.comnih.gov

Like other acetylcholine mustards, it cyclizes in aqueous solutions to form a reactive aziridinium ion. cdnsciencepub.comarvojournals.org This ion first binds reversibly to the muscarinic receptor, guided by the molecule's structural affinity for the receptor's binding site. Following this initial binding, the aziridinium ion forms a covalent bond with a nucleophilic amino acid residue at or near the active site, leading to persistent, irreversible receptor blockade. cdnsciencepub.com A radiolabeled version, [³H]-propylbenzilylcholine mustard ([³H]PrBChM), has been used extensively as a tool to label and quantify muscarinic receptors in various tissues, including corneal cells. arvojournals.org

Monoethylcholine Mustard (AF64A) [1, 13]

Structure-Activity Relationships (SAR) of Analogues in Cholinergic Systems

The structure-activity relationship (SAR) of this compound analogues explains how modifications to their chemical structure alter their biological activity. blogspot.com The dual functionality of these molecules—a targeting moiety and a reactive moiety—is central to their mechanism of action.

The Targeting Moiety (The "Choline Head") : The portion of the molecule that resembles acetylcholine is responsible for its affinity and selectivity. cdnsciencepub.com

Quaternary Ammonium (B1175870) Group : A positively charged quaternary nitrogen is essential for binding to the anionic site of cholinergic targets, such as the choline transporter or the muscarinic receptor.

Acyl/Alkyl Group : The group attached to the choline oxygen influences the target specificity. A small acetyl group (as in this compound) or no group at all (as in choline mustard) results in high affinity for the choline transport system. cdnsciencepub.com In contrast, a large, bulky group like the benzilate in benzilylcholine mustard confers high affinity for muscarinic receptors, preventing it from effectively binding to the choline transporter. cdnsciencepub.com

The Reactive Moiety (The "Mustard Tail") : The nitrogen mustard (β-chloroethylamine) group is the source of the irreversible action.

Cyclization : This group's ability to form a highly strained and reactive aziridinium ion is critical. This intermediate is the ultimate alkylating agent. arvojournals.org

Alkylation : The aziridinium ion covalently binds to nucleophilic sites on the target protein, causing irreversible inhibition. cdnsciencepub.comnih.gov

| Structural Feature | Compound Example | Influence on Activity | Primary Target |

| Small/No Acyl Group | Choline Mustard, Monoethylcholine Mustard (AF64A) | High affinity for the choline transport system. cdnsciencepub.com | High-Affinity Choline Transporter (HAChT) |

| Bulky Acyl Group | Benzilylcholine Mustard | High affinity for muscarinic receptors due to the large benzilate group. cdnsciencepub.com | Muscarinic Acetylcholine Receptors (mAChRs) |

| β-chloroethylamine Group | All analogues | Forms a reactive aziridinium ion that alkylates the target protein. arvojournals.org | Covalent bond formation, leading to irreversible inhibition. |

Differential Biological Activities and Selectivity of Analogues

The biological activities and target selectivity of this compound analogues vary significantly based on their chemical structures. These differences have been explored to develop tools for studying the cholinergic system and to design molecules with specific pharmacological profiles.

Ethylcholine mustard aziridinium (AF64A) , a well-studied analogue of acetylcholine, demonstrates potent and specific cholinotoxicity. core.ac.uk Its structural similarity to choline facilitates its uptake into cholinergic neurons via the high-affinity choline transport (HAChT) system. core.ac.uk Once inside, AF64A acts as an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. wikipedia.org This leads to a depletion of acetylcholine and can induce cytotoxic effects, ultimately causing the death of cholinergic cells. core.ac.ukwikipedia.org

Research has shown that AF64A exhibits a degree of selectivity for cholinergic neurons. Studies using different cell lines, including cholinergic human neuroblastoma cells (LAN2) and non-cholinergic human neuroglioma cells (Al235), have been conducted to determine its selective toxicity. core.ac.uk Injections of AF64A into the nucleus basalis of Meynert in rats resulted in a significant reduction of ChAT activity in the cortex and a loss of cholinergic neurons, while non-cholinergic neurons in the same area were not affected at certain concentrations. nih.gov However, this selective toxicity occurs within a narrow dose range; higher concentrations lead to non-specific damage. nih.gov

Choline mustard also forms a reactive aziridinium ion and is a potent, irreversible inhibitor of the high-affinity, sodium-dependent choline transport system in rat brain synaptosomes. nih.gov Its selectivity for the choline carrier is notable, as it does not inhibit the uptake of other neurotransmitters such as 5-hydroxytryptamine, noradrenaline, or gamma-aminobutyric acid (GABA). nih.gov It is approximately 30 times more potent as an inhibitor of the high-affinity choline uptake compared to the low-affinity system. nih.gov

Other nitrogen mustard derivatives have been synthesized to target muscarinic acetylcholine receptors with varying degrees of selectivity. This compound (AChM) itself acts as an agonist at muscarinic receptors before covalently binding to and blocking the receptor. nih.gov It has been used as a probe to study ligand interactions at the orthosteric site. researchgate.net Research indicates that AChM specifically labels a conserved aspartic acid residue (corresponding to Asp-105 in the m1 receptor sequence) within the third transmembrane helix of the receptor. nih.gov

The development of hybrid analogues has led to compounds with enhanced receptor subtype selectivity. For instance, PR15 , a hybrid of acetylcholine and the "superagonist" iperoxo, displays increased binding affinity and selectivity for the M2 muscarinic receptor compared to acetylcholine. researchgate.net In contrast, another analogue, PR135 , demonstrates the ability to covalently bind to and activate both M2 and M3 receptors. researchgate.net The chloroethylamine derivative of acetylcholine, however, fails to activate the receptor after it binds permanently. researchgate.net

The following table summarizes the differential activities and selectivity of key this compound analogues and related compounds.

| Compound/Analogue | Primary Target(s) | Key Biological Activity | Observed Selectivity |

| This compound (AChM) | Muscarinic Acetylcholine Receptors (mAChRs) | Agonist followed by irreversible blockade of the binding site. nih.gov | Binds to a conserved aspartic acid residue in the binding site of mAChRs. nih.gov |

| Ethylcholine mustard aziridinium (AF64A) | High-Affinity Choline Transport (HAChT) system, Choline Acetyltransferase (ChAT) | Irreversible inhibition of ChAT and HAChT, leading to cholinotoxicity. core.ac.ukwikipedia.org | Selective for cholinergic neurons at specific concentrations. core.ac.uknih.gov |

| Choline mustard aziridinium ion | High-Affinity Choline Transporter | Potent and irreversible inhibitor of high-affinity choline uptake. nih.gov | Specific for the choline carrier; does not inhibit serotonin, noradrenaline, or GABA uptake. nih.gov |

| BR384 | Muscarinic Acetylcholine Receptors (M1, M2) | Irreversible binding to muscarinic receptors. researchgate.net | Does not appear to alkylate the D3.32 residue of M1 and M2 receptors. researchgate.net |

| PR15 | M2 Muscarinic Acetylcholine Receptor | Hybrid agonist with augmented binding affinity. researchgate.net | Selective for the M2 receptor subtype over others. researchgate.net |

| PR135 | M2 and M3 Muscarinic Acetylcholine Receptors | Covalent binding and activation of receptors. researchgate.net | Activates both M2 and M3 receptor subtypes. researchgate.net |

These comparative studies highlight how structural modifications to the this compound scaffold can precisely alter biological activity and selectivity. This allows for the development of specific pharmacological tools to probe the complexities of the cholinergic system.

Application of Acetylcholine Mustard As a Research Probe

Investigation of Cholinergic Signaling Pathways

Acetylcholine (B1216132) mustard's ability to irreversibly block muscarinic receptors makes it a valuable tool for dissecting cholinergic signaling pathways. smolecule.com By selectively and permanently inactivating a population of receptors, researchers can study the downstream consequences and understand the specific roles these receptors play in complex cellular communication networks. researchgate.netnih.gov Cholinergic signaling is a highly intricate system involving multiple receptor subtypes (both muscarinic and nicotinic), which are coupled to various intracellular second messenger pathways, including those mediated by cAMP, cGMP, and calcium. researchgate.net

The biological effects of acetylcholine are mediated through its interaction with two main types of cholinergic receptors: muscarinic and nicotinic. caldic.com There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors with distinct distributions in the brain. caldic.comnih.gov M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. caldic.comnih.gov This differential coupling allows acetylcholine to modulate a wide array of signaling pathways. nih.gov

Acetylcholine mustard has been instrumental in studies aimed at understanding the specific contributions of different muscarinic receptor subtypes to cellular responses. For instance, by irreversibly blocking M3 receptors with mustard analogs like 4-DAMP mustard, researchers can isolate and study the function of M2 receptors. mdpi.com Such studies have revealed that M2 receptor activation can indirectly induce smooth muscle contraction by counteracting the relaxing effects of cAMP-dependent pathways. mdpi.com

Furthermore, the use of this compound and its derivatives has helped to elucidate the complex interplay between different signaling pathways. For example, in human epidermal keratinocytes, acetylcholine regulates cell adhesion through signaling pathways that involve the activation or inhibition of kinase cascades, ultimately affecting the expression and phosphorylation of cell adhesion molecules. researchgate.net

Elucidation of Receptor Dynamics and Function

This compound is a key tool for studying the dynamics and function of cholinergic receptors, particularly muscarinic receptors. smolecule.com Its irreversible binding allows researchers to probe the structure of the receptor's binding site and understand how different ligands interact with it. nih.gov

Studies using this compound have confirmed that it covalently binds to a specific aspartic acid residue (Asp-105 in the m1 receptor) located in the third transmembrane helix of muscarinic receptors. nih.gov This finding has been crucial for mapping the agonist binding pocket. The interaction of the aziridinium (B1262131) ion of AChM with this aspartate residue is a critical step in both agonist binding and subsequent receptor activation. vub.ac.be

The irreversible nature of this compound's binding allows for the investigation of receptor turnover and the mechanisms of receptor regulation. By permanently labeling a population of receptors, their fate within the cell can be tracked over time.

Moreover, this compound has been employed to differentiate between competitive and allosteric interactions at the receptor. researchgate.net A competitive ligand will prevent the binding of this compound by occupying the same binding site, whereas an allosteric modulator, which binds to a different site on the receptor, will have a different pattern of inhibition. nih.gov For example, studies on the M2 muscarinic receptor have shown that while N-methylscopolamine competitively inhibits alkylation by this compound, gallamine (B1195388) does so allosterically, as indicated by the plateauing of inhibition at high concentrations. nih.gov

Probing Neurotransmission Mechanisms

This compound serves as a valuable probe for investigating the intricate mechanisms of neurotransmission. smolecule.com As a compound that irreversibly interacts with key components of the cholinergic system, it allows for the detailed study of processes like neurotransmitter synthesis, storage, and release. caldic.comcolumbia.edu

Within the nervous system, acetylcholine acts as a primary neurotransmitter in both the central and peripheral nervous systems. saskoer.canih.gov Neurons that synthesize and release acetylcholine are termed cholinergic neurons. saskoer.ca The synthesis of acetylcholine from choline (B1196258) and acetyl-CoA is catalyzed by the enzyme choline acetyltransferase. saskoer.ca this compound, and specifically its precursor acetylethylcholine (B12683464) mustard hydrochloride, can irreversibly inhibit this enzyme, thereby blocking the synthesis of acetylcholine. researchgate.net This allows researchers to study the consequences of depleted acetylcholine levels on synaptic function.

The release of acetylcholine from presynaptic terminals is a critical step in neurotransmission. columbia.edu Acetylcholine is stored in synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. columbia.edu By blocking acetylcholine synthesis with agents like this compound, researchers can investigate the dynamics of vesicular filling and the impact on neurotransmitter release. researchgate.net

Furthermore, the irreversible binding of this compound to postsynaptic receptors allows for the study of receptor desensitization and the long-term consequences of receptor blockade on neuronal signaling. wikipedia.org This is particularly relevant for understanding pathological conditions where cholinergic signaling is disrupted. saskoer.ca The ability of this compound to cause a concentration-dependent loss of radiolabeled ligand binding to muscarinic receptors highlights its effectiveness in modulating receptor activity and, consequently, neurotransmission. smolecule.com

Use in In Vitro Experimental Models for Biochemical Studies

This compound is extensively used in various in vitro experimental models for conducting detailed biochemical studies of the cholinergic system. researchgate.netcolumbia.edu These models, which range from isolated cell cultures to more complex tissue preparations, provide a controlled environment to investigate the molecular interactions of this compound and its effects on cellular processes. capes.gov.br

One of the primary applications of this compound in in vitro models is to study ligand-receptor interactions. researchgate.netnih.gov By incubating muscarinic receptors with this compound, researchers can induce a concentration-dependent and first-order loss of binding sites for other ligands, such as the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS). researchgate.netnih.gov This technique allows for the quantification of receptor alkylation and the study of how different compounds protect the receptor from this irreversible inactivation. researchgate.net

For example, in studies using Chinese hamster ovary (CHO) cells expressing human M2 muscarinic receptors, this compound caused a significant reduction in the binding capacity of [3H]NMS without affecting its affinity for the remaining unalkylated receptors. nih.gov This demonstrates the specific and irreversible nature of the interaction.

In vitro models of neuromuscular junctions (NMJs) have also proven to be valuable platforms for studying the effects of this compound. columbia.edu In these models, co-cultures of motor neurons and muscle fibers are used to recapitulate the structure and function of the NMJ. columbia.edu Acetylethylcholine mustard hydrochloride has been shown to block the synthesis of acetylcholine by irreversibly inhibiting choline acetyltransferase, leading to a dose-dependent decrease in muscle contraction frequency. researchgate.net This provides a powerful system for screening compounds that modulate neuromuscular transmission. columbia.edu

The following table summarizes the effects of this compound and related compounds in various in vitro models:

| Compound | In Vitro Model | Effect | Measured Parameter | Reference |

| This compound | CHO cells expressing hM2 receptors | Irreversible receptor blockade | Loss of [3H]NMS binding | nih.gov |

| Acetylethylcholine mustard hydrochloride | Neuromuscular junction co-culture | Inhibition of acetylcholine synthesis | Decreased muscle contraction frequency | researchgate.net |

| 4-DAMP mustard | Human isolated bronchus | Irreversible M3 receptor antagonism | Inhibition of acetylcholine-induced contraction | physiology.org |

| This compound | Rat forebrain muscarinic receptors | Covalent labeling of binding site | Identification of labeled aspartate residue | nih.gov |

These in vitro studies provide crucial biochemical data that helps to understand the mechanism of action of this compound and its utility as a research probe.

Development of Methodologies for Ligand-Receptor Interaction Analysis

The unique properties of this compound have spurred the development of innovative methodologies for analyzing ligand-receptor interactions, particularly for distinguishing between different modes of receptor binding. researchgate.netnih.govnih.govnih.gov Its ability to form a covalent bond with its target site provides a powerful tool to probe the intricacies of receptor pharmacology. nih.gov

A key methodological application of this compound is in the discrimination between competitive and allosteric ligands. researchgate.netnih.gov The rate of irreversible alkylation of a receptor by this compound can be measured in the presence and absence of a test ligand. A competitive inhibitor, which binds to the same site as this compound, will slow down the rate of alkylation in a concentration-dependent manner. nih.gov In contrast, an allosteric modulator, which binds to a distinct site, will exhibit a different pattern of inhibition, often reaching a plateau at high concentrations. nih.gov This approach provides a functional and dynamic way to characterize ligand binding that goes beyond simple affinity measurements.

Furthermore, this compound has been instrumental in the development of techniques to study the structure of the ligand binding pocket. pnas.org By covalently labeling the binding site, it becomes possible to use techniques like Edman degradation and mass spectrometry to identify the specific amino acid residues that are in close proximity to the bound ligand. nih.gov This has been crucial in confirming the role of the conserved aspartic acid in the third transmembrane helix of muscarinic receptors as the primary attachment site for this compound. nih.gov

The development of covalent ligands like this compound has also paved the way for more advanced techniques in drug discovery and receptor characterization. vub.ac.beescholarship.org For instance, the use of irreversible agonists in combination with fluorescence-activated cell sorting (FACS) allows for the selection of antibodies or other binding proteins that recognize specific conformational states of a receptor, such as the agonist-occupied state. vub.ac.beescholarship.org This has significant implications for the development of drugs with greater specificity and for understanding the molecular basis of receptor activation.

The following table outlines some of the methodologies that utilize this compound or similar principles:

| Methodology | Principle | Application | Reference |

| Alkylation Rate Analysis | Measures the effect of a test ligand on the rate of irreversible receptor blockade by this compound. | Differentiates between competitive and allosteric inhibitors. | nih.gov |

| Covalent Labeling and Peptide Mapping | Uses radiolabeled this compound to covalently modify the receptor, followed by enzymatic or chemical cleavage and analysis of the labeled fragments. | Identifies the specific amino acid residues that form the ligand binding site. | nih.gov |

| Conformational Selection with Irreversible Ligands | Employs a covalent agonist to stabilize a specific receptor conformation for the selection of state-specific binding partners using techniques like FACS. | Isolation of antibodies or nanobodies that recognize the active state of a receptor. | vub.ac.beescholarship.org |

| Mutant Cycle Analysis | Investigates the energetic coupling between different amino acid residues in the receptor by analyzing the effects of mutations on ligand binding and receptor function. | Determines the contribution of individual residues to the gating mechanism of ion channels. | rupress.org |

These methodologies, which have been developed and refined through the use of probes like this compound, continue to be invaluable for advancing our understanding of receptor biology and for the rational design of new therapeutic agents.

Biochemical and Cellular Pathway Modulation by Acetylcholine Mustard

Influence on Acetylcholine (B1216132) Synthesis and Metabolism

Acetylcholine mustard and its related compounds interfere with the cholinergic system at a fundamental level by affecting the synthesis and metabolism of acetylcholine (ACh). nih.govsmolecule.com The primary mechanism involves the disruption of high-affinity choline (B1196258) uptake (HACU), a critical rate-limiting step for the synthesis of ACh in cholinergic neurons. nih.gov

Studies using acetylethylcholine (B12683464) mustard (AMMA), or its reactive aziridinium (B1262131) ion, have demonstrated a profound reduction in both HACU and subsequent ACh synthesis in rat brain synaptosomes. nih.gov In one key study, a 50 microM concentration of AMMA was found to inhibit high-affinity choline uptake and ACh synthesis by over 90%. nih.gov This inhibition is a direct consequence of the mustard compound's interaction with the choline transporter. nih.gov

Further research with hemicholinium (B97416) mustard (HCM), an irreversible analogue of hemicholinium-3, was conducted to investigate the source of choline for ACh synthesis. nih.gov By completely inhibiting HACU with HCM, researchers tested the hypothesis that an internal, or endogenous, pool of choline within the nerve terminal could be utilized for synthesis. nih.gov The results showed that even when external choline uptake was blocked and neuronal demand was high (stimulated by depolarization), there was no significant contribution from endogenous choline to the synthesis of new ACh. nih.gov This finding underscores the critical dependence of sustained ACh synthesis on the active transport of extracellular choline via the high-affinity transporter, the very process that this compound and its analogues potently inhibit. nih.govcaldic.com The aziridinium ion derived from this compound is thought to be the reactive species that influences both the synthesis and uptake of acetylcholine at the nerve endings. smolecule.com

| Compound | Model System | Key Findings | Reference(s) |

| Acetylethylcholine Mustard (AMMA) | Rat Cortical Synaptosomes | Reduced high-affinity choline uptake and acetylcholine synthesis by >90% at 50 µM. | nih.gov |

| Hemicholinium Mustard (HCM) | Rat Brain Synaptosomes | Completely inhibited high-affinity choline uptake (HACU). Demonstrated that endogenous intraterminal choline does not contribute to acetylcholine synthesis, even when HACU is inactivated. | nih.govcaldic.com |

Modulation of G Protein-Coupled Receptor (GPCR) Activation

This compound acts as a potent, irreversible agonist at muscarinic acetylcholine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govsmolecule.com Its chemical structure allows it to form a highly reactive aziridinium ion, which then forms a covalent bond with the receptor, leading to sustained and prolonged activation of cholinergic signaling pathways. smolecule.com

Research has shown that this compound can cause a concentration-dependent and irreversible loss of binding sites for other muscarinic ligands, such as the antagonist [3H]quinuclidinyl benzilate (QNB). nih.gov In studies with rat cortical synaptosomes, treatment with acetylethylcholine mustard aziridinium (AMMA) resulted in a 62% reduction in the total number of QNB binding sites (Bmax) without altering the binding affinity (KD) of the remaining receptors, confirming its irreversible binding characteristic. nih.gov This irreversible agonism at presynaptic muscarinic autoreceptors is also suggested to inhibit the release of acetylcholine, an effect independent of its impact on choline uptake. nih.gov

The unique properties of mustard-based cholinergic compounds have made them invaluable tools in the study of GPCR structure and activation. For instance, specific mustard-based covalent agonists have been instrumental in stabilizing the active-state conformation of the M2 muscarinic receptor. pnas.orgvub.ac.be This stabilization was a critical step that facilitated the crystallization of the receptor and provided unprecedented insights into the molecular mechanisms of GPCR activation. vub.ac.beresearchgate.net One such compound, the covalent agonist FAUC123, enabled the selection and identification of a G protein-mimetic nanobody that binds to the active form of the M2 receptor. pnas.org These studies highlight how this compound and its derivatives serve not only as modulators of GPCRs but also as sophisticated probes for dissecting their complex function. oup.com

| Compound/Analogue | Receptor Target | Effect | Significance | Reference(s) |

| Acetylethylcholine Mustard (AMMA) | Muscarinic Autoreceptors | Irreversible agonist; reduced binding capacity of [3H]QNB by 62%. | Prolonged activation of cholinergic pathways; inhibition of acetylcholine release. | nih.govsmolecule.com |

| This compound | Muscarinic Acetylcholine Receptors | Covalently labels the binding site aspartate. | Provides insight into the specific molecular interactions between the ligand and the GPCR. | oup.com |

| FAUC123 (Mustard-based Covalent Agonist) | M2 Muscarinic Receptor | Stabilized the active-state conformation of the receptor. | Facilitated structural studies (crystallization) and the development of tools (nanobodies) to study GPCR activation. | pnas.orgvub.ac.be |

Effects on Intracellular Signaling Cascades (e.g., Inositol (B14025) Phosphate (B84403) Production, pERK1/2)

The activation of muscarinic GPCRs by agonists initiates a cascade of intracellular signaling events. This compound and its analogues, through their potent and irreversible receptor activation, trigger these downstream pathways, including the production of second messengers like inositol phosphates and the phosphorylation of kinases such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).